N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10233402 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2493-1290, also known as GSBR-1290, is a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and gastric motility .
Mode of Action
GSBR-1290 binds to the GLP-1R with high affinity and activates the Gαs cAMP pathway . The compound’s interaction with GLP-1R leads to an increase in insulin secretion in a glucose-dependent manner .
Biochemical Pathways
The activation of GLP-1R by GSBR-1290 leads to the stimulation of the Gαs cAMP pathway . This pathway plays a key role in the regulation of insulin secretion from pancreatic beta cells . The activation of this pathway by GSBR-1290 results in increased insulin secretion, which in turn helps in the regulation of blood glucose levels .
Result of Action
The activation of GLP-1R by GSBR-1290 results in increased insulin secretion and glucose clearance . In non-human primate models, GSBR-1290 has shown efficacy in stimulating insulin secretion, improving glucose tolerance, and reducing food intake . These effects contribute to the potential therapeutic benefits of GSBR-1290 in the management of Type 2 Diabetes Mellitus (T2DM) and obesity .
Action Environment
The action of GSBR-1290 is influenced by physiological conditions such as blood glucose levels . The compound induces insulin secretion in a glucose-dependent manner, meaning its effects are modulated by the body’s metabolic state .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-4-2-3-5-14(11)18(23)21-10-13-9-17(24-22-13)15-7-6-12(19)8-16(15)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWRKYPDRHXXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.